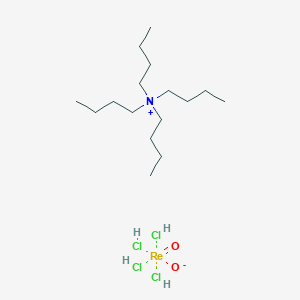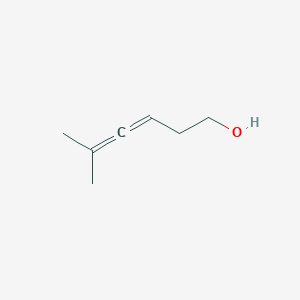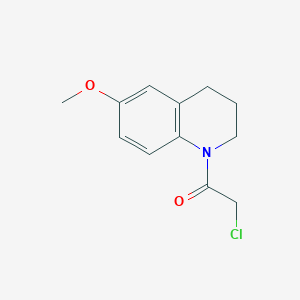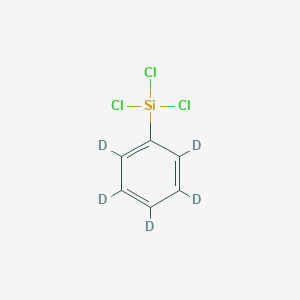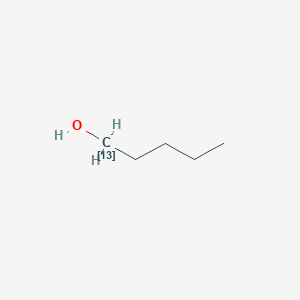
Amyl alcohol-1-13C
Descripción general
Descripción
Amyl alcohol-1-13C, also known as 1-Pentanol, is an organic compound with the formula C5H11OH . It is used as a solvent and in esterification, by which amyl acetate and other products are produced .
Synthesis Analysis
Amyl alcohol can be obtained from fusel alcohol . There are also industrial syntheses that employ hydrocarbons available from petroleum. For instance, the chlorination of pentane gives mixed amyl chlorides that are converted to the desired alcohols by reaction with water and caustic alkali . Another process is based on the reaction of carbon monoxide and hydrogen with butene .Molecular Structure Analysis
The molecular structure of Amyl alcohol-1-13C consists of a chain of five carbon atoms, with a hydroxyl group (-OH) attached to one end . This structure makes it a member of the alcohol family of organic compounds .Chemical Reactions Analysis
Amyl alcohol is used in various chemical reactions. It is used as a solvent and in esterification, which produces amyl acetate and other products . It is also involved in reactions such as the selenium-catalyzed intermolecular C–H amination of homoallylic alcohol derivatives .Physical And Chemical Properties Analysis
Amyl alcohol-1-13C is a colorless liquid, slightly soluble in water, and has a characteristic penetrating odor . The boiling points of different isomers of amyl alcohol vary, for example, 1-pentanol has a boiling point of 138.5°C .Aplicaciones Científicas De Investigación
1. Organic Chemistry and Reaction Analysis
Amyl alcohol-1-13C plays a significant role in organic chemistry, particularly in reaction mechanisms like SN1, E1, and E2. Esselman et al. (2020) demonstrated the use of tert-amyl alcohol in understanding these reactions through a combination of computational chemistry and spectroscopic analyses, including 1H and 13C NMR (Esselman et al., 2020). This highlights the importance of amyl alcohol-1-13C in experimental and educational settings for analyzing reaction pathways and mechanisms.
2. Microbial Metabolism Studies
In microbiology, amyl alcohol-1-13C is used to trace metabolic pathways. Dickinson et al. (2000) used 13C nuclear magnetic resonance spectroscopy to study the metabolism of isoleucine to active amyl alcohol in yeast, elucidating potential metabolic routes (Dickinson et al., 2000). Such studies are crucial for understanding microbial biochemistry and for applications in biotechnology.
3. Green Chemistry and Biocatalysis
Amyl alcohol-1-13C is also significant in green chemistry. Jaiswal and Rathod (2020) focused on the bio-catalyzed synthesis of amyl levulinate using amyl alcohol, highlighting its role in developing environmentally friendly chemical processes (Jaiswal & Rathod, 2020). This research contributes to the advancement of sustainable and efficient chemical synthesis methods.
4. NMR Spectroscopy and Analytical Chemistry
In analytical chemistry, amyl alcohol-1-13C is used for characterizing compounds and reaction products. For example, Wenslow and Wang (2001) utilized 1H/13C CPMAS NMR to study amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase structures, showcasing the role of amyl alcohol-1-13C in advanced spectroscopic analyses (Wenslow & Wang, 2001).
5. Gas Storage and
CO2 Sequestration ResearchAmyl alcohol-1-13C has implications in studies related to gas storage and CO2 sequestration. Kim et al. (2015) explored the influences of large molecular alcohols, including tert-amyl alcohol, on CH4 and CO2 hydrates, demonstrating its potential in gas storage applications and CO2 sequestration strategies (Kim et al., 2015). This research is vital for developing new methods for energy storage and environmental protection.
Safety and Hazards
Propiedades
IUPAC Name |
(113C)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-HOSYLAQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[13CH2]O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481269 | |
| Record name | Amyl alcohol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyl alcohol-1-13C | |
CAS RN |
58454-11-8 | |
| Record name | Amyl alcohol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58454-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)

![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3334234.png)
